molecular formula C27H30O16 B13846373 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Cat. No.: B13846373
M. Wt: 610.5 g/mol
InChI Key: OTUCXMIQUNROBJ-MUAAFXMWSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one involves multiple steps, starting with the preparation of the chromen-4-one core. This core is typically synthesized through a series of condensation reactions involving phenolic compounds and aldehydes under acidic conditions . The subsequent steps involve the attachment of the hydroxyl groups and the oxan-2-yl moieties through glycosylation reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the glycosylation reactions. The use of enzymes such as glycosyltransferases can facilitate the attachment of the sugar moieties to the chromen-4-one core under mild conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups makes it susceptible to oxidation, forming quinones and other oxidized derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent over-oxidation or over-reduction .

Major Products: The major products formed from these reactions include oxidized derivatives such as quinones and reduced derivatives like dihydroxy compounds. These products can further undergo substitution reactions to form a variety of functionalized derivatives .

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its antioxidant properties and potential therapeutic effects . In medicine, it is investigated for its potential to inhibit certain enzymes and pathways involved in diseases such as cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by scavenging free radicals and inhibiting oxidative stress, which is a key factor in many diseases . It also interacts with enzymes such as proteases and kinases, modulating their activity and thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other flavonoids and polyphenols, such as quercetin, kaempferol, and myricetin . These compounds share structural similarities with 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one, including the presence of hydroxyl groups and a chromen-4-one core.

Uniqueness: What sets this compound apart is its unique glycosylation pattern, which enhances its solubility and bioavailability . This makes it a more effective compound for therapeutic applications compared to its analogs.

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21?,22+,23?,26-,27-/m0/s1

InChI Key

OTUCXMIQUNROBJ-MUAAFXMWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4C(C([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Origin of Product

United States

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